Cyclopentane; iron

Vue d'ensemble

Description

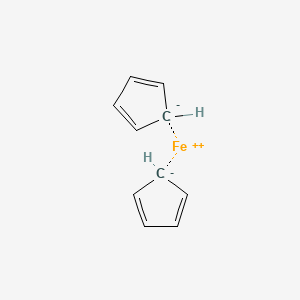

Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:

Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).

Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like ferric chloride.

Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Ferrocenium ion.

Substitution: Acylated ferrocene derivatives.

Applications De Recherche Scientifique

Cyclopentane; iron has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.

Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.

Medicine: Utilized in the development of biosensors for glucose monitoring.

Industry: Employed as an additive in fuels to improve combustion efficiency.

Mécanisme D'action

The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .

Comparaison Avec Des Composés Similaires

- Chromocene (Cr(C5H5)2)

- Cobaltocene (Co(C5H5)2)

- Nickelocene (Ni(C5H5)2)

Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .

Propriétés

Formule moléculaire |

C10H10Fe |

|---|---|

Poids moléculaire |

186.03 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clé InChI |

KTWOOEGAPBSYNW-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

Numéros CAS associés |

51937-67-8 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.